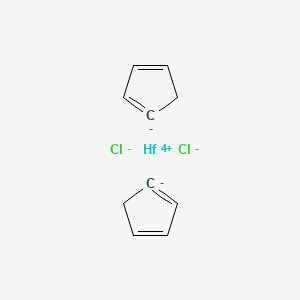
Bis(cyclopentadienyl)hafnium dichloride
Overview
Description
Bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride, is an organometallic compound with the formula C₁₀H₁₀Cl₂Hf. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. This compound is of significant interest due to its applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)hafnium dichloride can be synthesized through the reaction of hafnium tetrachloride (HfCl₄) with cyclopentadienyl anions. One common method involves the use of cyclopentadienyl sodium (NaCp) or cyclopentadienyl potassium (KCp) in a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
HfCl4+2NaCp→Cp2HfCl2+2NaCl
The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopentadienyl)hafnium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl, aryl, or alkoxide groups.
Reduction Reactions: The compound can be reduced to form hafnocene dihydride or other lower oxidation state species.
Oxidation Reactions: Although less common, oxidation can lead to the formation of higher oxidation state complexes.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Strong oxidizing agents like hydrogen peroxide (H₂O₂) or ozone (O₃) can be used.
Major Products Formed
Substitution: Formation of bis(cyclopentadienyl)hafnium alkyl or aryl derivatives.
Reduction: Formation of hafnocene dihydride.
Oxidation: Formation of higher oxidation state hafnium complexes.
Scientific Research Applications
Bis(cyclopentadienyl)hafnium dichloride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is utilized in the synthesis of advanced materials, including thin films and nanostructures.
Biological Research: Studies have explored its potential as an anticancer agent due to its ability to inhibit tumor growth.
Industrial Applications: It serves as a precursor for the preparation of various hafnium-containing compounds used in electronics and other high-tech industries.
Mechanism of Action
The mechanism of action of bis(cyclopentadienyl)hafnium dichloride in catalysis involves the coordination of the cyclopentadienyl ligands to the hafnium center, creating an active site for the polymerization of olefins. In biological applications, the compound interacts with cellular components, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)titanium dichloride (titanocene dichloride)
- Bis(cyclopentadienyl)zirconium dichloride (zirconocene dichloride)
- Bis(cyclopentadienyl)vanadium dichloride (vanadocene dichloride)
Uniqueness
Bis(cyclopentadienyl)hafnium dichloride is unique due to its higher atomic number and larger atomic radius compared to its titanium and zirconium counterparts. This results in distinct electronic properties and reactivity patterns, making it particularly effective in certain catalytic and material science applications .
Properties
Molecular Formula |
C10H10Cl2Hf |
|---|---|
Molecular Weight |
379.57 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;hafnium(4+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
IXKLRFLZVHXNCF-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














